5,6-Dihydro-2H-pyran-2-one

Description

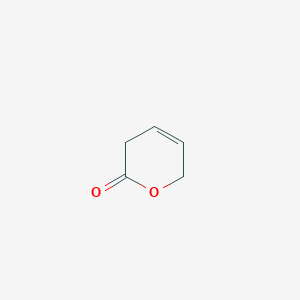

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dihydropyran-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-5-3-1-2-4-7-5/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREFDQNWPNDZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955515 | |

| Record name | 3,6-Dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3393-45-1 | |

| Record name | 2H-Pyran-2-one, 5,6-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 5,6-dihydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural motif is present in numerous natural products exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and biological relevance. The information is presented to serve as a valuable resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to yellow liquid at room temperature.[1][2] It is a flammable liquid and should be handled with appropriate safety precautions.[2][3] The core chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O₂ | [1][2] |

| Molecular Weight | 98.10 g/mol | [1][2] |

| CAS Number | 3393-45-1 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5,6-Dihydro-α-pyrone, δ-Valerolactone, 3,4-dihydro-2H-pyran-2-one | [1] |

| Appearance | Colorless or yellow liquid | [1] |

| Boiling Point | 103 °C at 10 mmHg | [2][3] |

| Density | 1.139 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.483 | [2][3] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [2][3] |

| Storage Temperature | 2-8°C | [2][3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Proton NMR) - Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~6.8 ppm | dt | 1H | H-4 |

| ~6.0 ppm | dt | 1H | H-3 |

| ~4.4 ppm | m | 2H | H-6 |

| ~2.4 ppm | m | 2H | H-5 |

| ¹³C NMR (Carbon NMR) - Chemical Shift (δ) | Assignment |

| ~164 ppm | C-2 |

| ~145 ppm | C-4 |

| ~121 ppm | C-3 |

| ~68 ppm | C-6 |

| ~29 ppm | C-5 |

Note: NMR data is compiled from typical values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1720-1740 | C=O (α,β-unsaturated lactone) |

| ~1630-1650 | C=C (alkene) |

| ~1200-1250 | C-O (ester) |

Mass Spectrometry (MS)

| m/z Value | Assignment |

| 98 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Synthesis of this compound

A reliable and convenient one-step procedure for the preparation of this compound is documented in Organic Syntheses.[4]

Reaction Scheme:

A simplified reaction scheme for the synthesis.

Materials:

-

Vinylacetic acid (0.50 mole)

-

Paraformaldehyde (1 mole as CH₂O)

-

Concentrated sulfuric acid (3 mL)

-

Glacial acetic acid (125 mL)

-

Anhydrous sodium acetate (B1210297) (16 g)

-

20% aqueous sodium hydroxide

-

Saturated aqueous sodium chloride

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

In a 500-mL round-bottomed flask equipped with a reflux condenser, combine 43 g (0.50 mole) of vinylacetic acid, 30 g (1 mole as CH₂O) of paraformaldehyde, 3 mL of concentrated sulfuric acid, and 125 mL of glacial acetic acid.[4]

-

Gently reflux the mixture for 3 hours.[4]

-

Cool the reaction to room temperature and add 16 g of anhydrous sodium acetate while swirling.[4]

-

Remove the acetic acid using a rotary evaporator at 50–55°C.[4]

-

Add 100 mL of water and cool the flask in an ice bath.[4]

-

Adjust the pH to 8 by the dropwise addition of 20% aqueous sodium hydroxide, ensuring the temperature remains below 5°C.[4]

-

Transfer the solution to a separatory funnel and extract with four 300-mL portions of dichloromethane.[4]

-

Wash the combined organic extracts with one 150-mL portion of saturated aqueous sodium chloride.[4]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[4]

-

Remove the dichloromethane with a rotary evaporator to yield a mobile yellow oil.[4]

-

Distill the crude product under reduced pressure to obtain this compound.[4]

General Protocol for NMR Spectroscopic Analysis

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

Instrumental Analysis:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the acquired data using appropriate software to obtain the final spectra for analysis.

Biological and Pharmacological Relevance

5,6-dihydro-2H-pyran-2-ones are an important class of heterocyclic compounds with a wide range of reported biological and pharmacological activities.[4][5] These include antitumor, antifungal, antimicrobial, and anti-inflammatory properties.[4][5][6] The α,β-unsaturated δ-lactone moiety is a key structural feature, acting as a Michael acceptor that can react with biological nucleophiles, such as cysteine residues in proteins.[6] This reactivity is believed to be a primary mechanism for the observed biological effects.

Inhibition of the NF-κB Signaling Pathway

While the direct effect of the parent this compound on specific signaling pathways is not extensively detailed, derivatives of this scaffold have been shown to be potent inhibitors of key cellular pathways implicated in disease. For instance, (R)-rugulactone, a naturally occurring 6-substituted this compound, has demonstrated significant anticancer potential through its ability to inhibit the nuclear factor κB (NF-κB) activation pathway.[7]

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[8] Its dysregulation is associated with various diseases, including cancer and chronic inflammatory conditions. The canonical NF-κB pathway is activated by pro-inflammatory cytokines like TNFα and IL-1.[8] This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes.[5][8]

The diagram below illustrates the canonical NF-κB signaling pathway and the putative point of inhibition by this compound derivatives.

Canonical NF-κB signaling pathway and potential inhibition.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemistry and significant biological potential. Its fundamental properties, including its physicochemical characteristics and spectroscopic signature, are well-defined, and various synthetic routes are available for its preparation. The presence of the α,β-unsaturated lactone moiety makes it and its derivatives promising scaffolds for the development of novel therapeutic agents, particularly through the modulation of key signaling pathways such as NF-κB. This guide provides a foundational repository of technical information to support further research and development in this exciting area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

"5,6-dihydro-2H-pyran-2-one" IUPAC name and structure

An In-depth Technical Guide to 5,6-dihydro-2H-pyran-2-one

Introduction

This compound and its derivatives represent a significant class of heterocyclic compounds, also known as α,β-unsaturated δ-lactones.[1] These compounds, found in various natural sources and also accessible through synthetic routes, have garnered considerable attention from the scientific community.[2][3] Their diverse and potent biological activities make them attractive scaffolds for drug development and medicinal chemistry research.[1][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of this compound, tailored for researchers, scientists, and drug development professionals.

IUPAC Name and Chemical Structure

The nomenclature and structural details of this compound are fundamental to its identity in chemical literature.

IUPAC Name: this compound[4][5]

Synonyms:

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₂ | [4][5] |

| Molecular Weight | 98.10 g/mol | [4] |

| CAS Number | 3393-45-1 | [4][5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 103 °C at 10 mmHg | [3] |

| Density | 1.139 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.483 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A widely used and efficient one-step procedure involves the reaction of vinylacetic acid with paraformaldehyde.[2][6]

Synthesis of this compound

Experimental Protocol:

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials:

-

Vinylacetic acid (0.50 mole, 43 g)

-

Paraformaldehyde (1 mole as CH₂O, 30 g)

-

Concentrated sulfuric acid (3 ml)

-

Glacial acetic acid (125 ml)

-

Anhydrous sodium acetate (B1210297) (16 g)

-

20% aqueous sodium hydroxide

-

Saturated aqueous sodium chloride

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid in a 500-ml round-bottomed flask equipped with a reflux condenser.[6]

-

Gently reflux the mixture for 3 hours.[6]

-

Cool the mixture to room temperature and add anhydrous sodium acetate while swirling.[6]

-

Remove the acetic acid using a rotary evaporator at 50–55°C.[6]

-

Add 100 ml of water to the residue.[6]

-

Cool the flask in an ice bath and adjust the solution to pH 8 by the dropwise addition of 20% aqueous sodium hydroxide, maintaining the temperature below 5°C.[6]

-

Transfer the solution to a separatory funnel and extract with four 300-ml portions of dichloromethane.[6]

-

Wash the combined organic extracts with one 150-ml portion of saturated aqueous sodium chloride.[6]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[6]

-

Remove the dichloromethane using a rotary evaporator to yield a mobile yellow oil.[6]

-

Purify the oil by distillation under reduced pressure to obtain this compound.[6]

Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activities and Applications

5,6-dihydro-2H-pyran-2-ones are a class of compounds that exhibit a wide range of biological and pharmacological activities.[1][7] These include anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[1]

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines.[2] The proposed mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[2]

Antimicrobial and Antifungal Activity

Several pyranone derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[3] For instance, 6-pentyl-2H-pyran-2-one, a related compound, has shown antifungal activity against multiple plant pathogenic fungi.[8] The proposed mechanism for its antifungal action involves the TOR (Target of Rapamycin) pathway.[2][8]

Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution):

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial dilutions of the compound in a suitable broth medium.

-

Inoculate each well with a standardized suspension of the fungal strain.

-

Include positive (fungus without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 28°C for 48 hours).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible fungal growth.[2]

Workflow for Antimicrobial and Antifungal Testing

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C5H6O2 | CID 520660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2H-Pyran-2-one, 5,6-dihydro- [webbook.nist.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. mdpi.com [mdpi.com]

"5,6-dihydro-2H-pyran-2-one" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-dihydro-2H-pyran-2-one, a heterocyclic compound that serves as a core scaffold in numerous biologically active molecules. This document covers its fundamental chemical properties, a detailed synthesis protocol, and an exploration of its diverse pharmacological activities, with a focus on its potential in drug development.

Core Compound Identification

This compound is a six-membered lactone with an unsaturated bond in its heterocyclic ring. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3393-45-1 | [1][2][3] |

| Molecular Formula | C₅H₆O₂ | [1][3] |

| Molecular Weight | 98.10 g/mol | [1][2][3][4] |

| Synonyms | 2,3-dihydropyran-6-one, 5-Hydroxy-2-pentenoic acid δ-lactone | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 103 °C at 10 mmHg | [5] |

| Density | 1.139 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.483 | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes.[6][7][8] A well-established and convenient one-step procedure involves the reaction of vinylacetic acid with paraformaldehyde.[1]

Experimental Protocol: Synthesis from Vinylacetic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

Vinylacetic acid (0.50 mole)

-

Paraformaldehyde (1 mole as CH₂O)

-

Concentrated sulfuric acid (3 ml)

-

Glacial acetic acid (125 ml)

-

Anhydrous sodium acetate (B1210297) (16 g)

-

20% aqueous sodium hydroxide

-

Saturated aqueous sodium chloride

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid in a 500-ml round-bottomed flask fitted with a reflux condenser.[1]

-

Gently reflux the mixture for 3 hours.[1]

-

Cool the mixture to room temperature and add anhydrous sodium acetate while swirling.[1]

-

Remove the acetic acid using a rotary evaporator at 50–55 °C.[1]

-

Add 100 ml of water to the residue and cool the flask in an ice bath.[1]

-

Adjust the solution to pH 8 by the dropwise addition of 20% aqueous sodium hydroxide, maintaining the temperature below 5 °C.[1]

-

Transfer the resulting solution to a separatory funnel and extract with four 300-ml portions of dichloromethane.[1]

-

Wash the combined organic extracts with one 150-ml portion of saturated aqueous sodium chloride.[1]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[1]

-

Remove the dichloromethane with a rotary evaporator to yield a mobile yellow oil.[1]

-

Distill the oil under reduced pressure to obtain pure this compound. The expected boiling point is 114–117 °C at 18–19 mm Hg.[1]

Biological and Pharmacological Activities

The this compound scaffold is a key pharmacophore found in a wide array of natural and synthetic compounds.[9] These molecules exhibit diverse and potent biological activities, making them attractive for drug discovery and development.[5][6]

Overview of Activities

Derivatives of this compound have demonstrated a broad spectrum of pharmacological properties, including:

-

Anticancer Activity : Several natural products and synthetic derivatives containing this scaffold show cytotoxicity against various cancer cell lines.[6][9] The proposed mechanism for some compounds involves the Michael addition reaction between the α,β-unsaturated carbonyl moiety and thiol groups of key proteins, leading to apoptosis and cell cycle arrest.[9]

-

Antimicrobial and Antifungal Activity : Pyranone derivatives have shown significant activity against a range of bacterial and fungal pathogens.[5][6][10]

-

Antiviral Activity : Synthetic derivatives have been developed that show activity against viruses such as HCV and HIV-1, with tipranavir (B1684565) being a notable example.[9]

-

Anti-parasitic Activity : Derivatives have been evaluated for their trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease.[9][11]

-

Other Activities : These compounds have also been associated with anti-inflammatory, immunosuppressive, anxiolytic, and anticonvulsant effects.[6][9]

Quantitative In Vitro Activity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for selected this compound derivatives against various cell lines.

| Compound | Activity Type | Target Cell Line | IC₅₀ Value | Reference |

| PY801 | Anticancer | HCT116 (Colorectal Cancer) | 8.9 µM | [9] |

| PY801 | Anticancer | MCF7 (Breast Cancer) | 9.3 µM | [9] |

| Analogue 9 (S-config) | Trypanocidal | Trypanosoma cruzi | 0.12 mM | [9][11] |

| Analogue 10 (S-config) | Trypanocidal | Trypanosoma cruzi | 0.09 mM | [9][11] |

| ent-Argentilactone | Trypanocidal | Trypanosoma cruzi | 0.47 mM | [9][11] |

| Argentilactone | Trypanocidal | Trypanosoma cruzi | 0.94 mM | [9][11] |

Experimental Protocols for Biological Evaluation

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is a general method for determining the cytotoxicity of compounds like PY801 against adherent cancer cell lines.[6][11][12]

Materials:

-

Adherent cancer cell lines (e.g., HCT116, MCF7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microplates

-

Test compound (e.g., PY801) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Cell Seeding : Seed cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

-

Compound Treatment : Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the same final concentration) and a positive control (e.g., cisplatin).[6][12]

-

MTT Addition : Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[6][11]

-

Formazan Solubilization : Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[11][12]

-

Data Acquisition : Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6][11][12]

-

IC₅₀ Calculation : Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[6][12]

Protocol: Anti-Cell Migration Assay (Transwell Assay)

This protocol describes a method to assess the anti-cell-migration activity of compounds such as PY801, which was shown to suppress lung cancer cell migration at 1 µM.[3]

Materials:

-

Cancer cell line (e.g., lung cancer cells)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free and serum-containing culture medium

-

Test compound (e.g., PY801)

-

Cotton swabs

-

Fixation and staining reagents (e.g., 70% ethanol (B145695), DAPI or Hema-3 stain kit)[4][10][13]

Procedure:

-

Cell Preparation : Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1x10⁵ cells/mL).

-

Assay Setup : Add 600 µL of serum-containing medium (as a chemoattractant) to the lower wells of a 24-well plate.[10] Place the transwell inserts into the wells.

-

Cell Seeding : Add 100 µL of the cell suspension, pre-mixed with the test compound at various concentrations (or vehicle control), to the upper chamber of the transwell inserts.[14]

-

Incubation : Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator, allowing cells to migrate through the porous membrane.[14]

-

Removal of Non-migrated Cells : After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[4][10][14]

-

Fixation and Staining : Fix the migrated cells on the bottom side of the membrane with 70% ethanol or 4% paraformaldehyde for 10 minutes.[4][10] Stain the cells with a suitable dye (e.g., DAPI).[4]

-

Quantification : Image the stained, migrated cells using a microscope and count the number of cells in several representative fields. Calculate the percentage of migration inhibition relative to the vehicle control.

Proposed Signaling Pathway Interaction

While the precise signaling pathways for this compound itself are not fully elucidated, studies on closely related analogs provide valuable insights. Research on 6-pentyl-2H-pyran-2-one (6PP), a bioactive secondary metabolite, has shown it exerts antifungal activity against Peronophythora litchii by modulating the Target of Rapamycin (TOR) signaling pathway.[1][5]

Transcriptomic analysis revealed that treatment with 6PP leads to:

-

Upregulation of TOR pathway-related genes, including the transcription factor PlYY1 and PlCytochrome C .[1][5]

-

Downregulation of putative negative regulatory genes of the TOR pathway, such as PlSpm1 and PlrhoH12 .[1][5]

Molecular docking studies indicated strong binding affinities between 6PP and the proteins encoded by these genes.[1] This suggests that 6PP may directly interact with these components to modulate TOR signaling, ultimately affecting fungal growth and virulence.[1][5]

References

- 1. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory mechanism of 6-Pentyl-2H-pyran-2-one secreted by Trichoderma atroviride T2 against Cylindrocarpon destructans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 5. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]

- 9. Trypanocidal activity of 5,6-dihydropyran-2-ones against free trypomastigotes forms of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. mdpi.com [mdpi.com]

The Pervasive Presence of 5,6-dihydro-2H-pyran-2-one Analogs in Nature: A Technical Guide for Researchers

An in-depth exploration of the natural occurrence, biological activities, and experimental methodologies associated with 5,6-dihydro-2H-pyran-2-one analogs, providing a crucial resource for scientists and drug development professionals.

The this compound scaffold, a six-membered unsaturated lactone, is a recurring motif in a diverse array of natural products. These compounds, found in both the plant and fungal kingdoms, have garnered significant scientific interest due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the natural sources, quantitative data, detailed experimental protocols for isolation and characterization, and the known signaling pathways modulated by these promising bioactive molecules.

Natural Occurrence: From Fungal Volatiles to Plant Metabolites

Analogs of this compound are biosynthesized by a variety of organisms, playing roles in chemical defense and communication. Their presence has been documented in fungi, particularly as volatile organic compounds (VOCs), and as secondary metabolites in several plant families.

Fungal Sources

Certain species of fungi are known producers of this compound derivatives. For instance, the tropical ascomycete fungus Daldinia clavata and other species within the same genus, such as Daldinia eschscholtzii, produce 6-methyl-5,6-dihydro-2H-pyran-2-one as a volatile organic compound. In these fungi, this compound is part of a complex mixture of VOCs that contribute to the fungus's ecological interactions. Another notable fungal source is Penicillium italicum, which biosynthesizes 5,6-dihydro-4-methoxy-2H-pyran-2-one.

Plant Sources

The plant kingdom is a rich source of diverse this compound analogs. One of the most well-documented examples is parasorbic acid (6-methyl-5,6-dihydro-2H-pyran-2-one), found in the berries of the rowan tree (Sorbus aucuparia).[1][2] The concentration of parasorbic acid in rowan berries can vary with the maturity of the fruit, with one study reporting a concentration of 132.3 mg per 100 g of dry matter in green berries.[3]

The Piperaceae family also contributes to the chemical diversity of these lactones. For example, two new compounds, 6(R)-(4'-oxopentyl)-5,6-dihydro-2H-pyran-2-one and its dehydro derivative, have been isolated from Piper reticulatum.[4] The renowned kava (B3030397) plant (Piper methysticum) is another source of pharmacologically active 6-styryl-5,6-dihydro-2H-pyran-2-ones.[4]

The Annonaceae family is particularly known for producing a class of styryl-lactones, with goniothalamin being a prominent example. Goniothalamin and its derivatives are found in various species of the Goniothalamus genus.[4]

Quantitative Data on Natural Occurrence and Biological Activity

A critical aspect for drug development and scientific research is the quantitative understanding of the abundance of these compounds in their natural sources and their potency in biological assays. The following tables summarize the available quantitative data.

| Compound Name | Natural Source | Concentration/Yield | Reference |

| 6-methyl-5,6-dihydro-2H-pyran-2-one (Parasorbic acid) | Sorbus aucuparia (Rowan berries) | 132.3 mg/100g dry matter (green berries) | [3] |

| Goniothalamin | Goniothalamus umbrosus (Roots) | 1.6% of dry weight (hexane partition of crude extract) | [5] |

| 5-Acetoxy-goniothalamin | Goniothalamus umbrosus (Roots) | Not specified | [5] |

| Dehydrogoniothalamin | Goniothalamus umbrosus (Roots) | Not specified | [5] |

| 6(R)-(4'-oxopentyl)-5,6-dihydro-2H-pyran-2-one | Piper reticulatum (Aerial parts) | Not specified | [4] |

| Compound/Analog | Biological Activity | Assay | Quantitative Data (IC₅₀/MIC) | Reference |

| Goniothalamin | Anticancer | Cytotoxicity against Colon Cancer (LS174T) | IC₅₀ = 0.51±0.02 μg/ml | |

| Goniothalamin | Anticancer | Cytotoxicity against Breast Cancer (MCF-7) | IC₅₀ = 0.95±0.02 μg/ml | |

| Goniothalamin | Anticancer | Cytotoxicity against Lung Carcinoma (COR-L23) | IC₅₀ = 3.51±0.03 μg/ml | |

| (R)-goniothalamin | Antifungal | Paracoccidioides braziliensis | MIC = 7-22 μg/mL | [6] |

| (S)-goniothalamin | Antifungal | Paracoccidioides braziliensis | MIC = 7-22 μg/mL | [6] |

| Synthetic 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivatives | Anticancer | Cytotoxicity against HeLa cells | IC₅₀ = 1.4 μM (for the most active derivative) | [3] |

| Synthetic 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivatives | Insecticidal | Cytotoxicity against Sf9 insect cells | IC₅₀ = 8.0 μM (for the most active derivative) | [3] |

| Goniothalamin Analogs (ent-1, 9, 10) | Trypanocidal | Trypanosoma cruzi | IC₅₀ = 0.09 - 0.12 mM | [7] |

Biosynthesis and Signaling Pathways

The biosynthesis of this compound analogs primarily follows the polyketide pathway. For instance, the biosynthesis of parasorbic acid in Sorbus aucuparia has been shown to proceed via the acetate-malonate pathway.[8]

dot

References

- 1. Parasorbic Acid Reference Standard [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A New Insight into 6-Pentyl-2H-pyran-2-one against Peronophythora litchii via TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Biosynthesis of parasorbic acid (hex-2-en-5-olide) by the rowan berry (Sorbus aucuparia L.) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 5,6-dihydro-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-dihydro-2H-pyran-2-one, a heterocyclic organic compound of interest in synthetic chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented with detailed experimental protocols and visual representations of analytical workflows and molecular fragmentation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~2.45 | m | H-5 | |

| ~4.40 | t | H-6 | |

| ~6.05 | dt | H-3 | |

| ~6.90 | dt | H-4 |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 29.5 | C-5 |

| 66.5 | C-6 |

| 121.5 | C-3 |

| 145.2 | C-4 |

| 164.2 | C-2 (C=O) |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1720 | C=O (α,β-unsaturated ester) stretching |

| ~1635 | C=C stretching |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 98 | ~40 | [M]⁺ (Molecular Ion) |

| 70 | ~100 | [M - CO]⁺ |

| 69 | ~50 | [M - CHO]⁺ |

| 42 | ~85 | [C₃H₆]⁺ or [CH₂=C=O]⁺ |

| 41 | ~70 | [C₃H₅]⁺ |

| 39 | ~60 | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, for Attenuated Total Reflectance (ATR) IR, a drop of the sample is placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates or clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC) system for volatile compounds.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z 10-200) to detect the molecular ion and its fragmentation pattern.

Visualized Workflows and Fragmentation

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of this compound

The diagram below outlines the proposed key fragmentation pathways for this compound under electron ionization.

Caption: Proposed mass spectrometry fragmentation pathways for this compound.

An In-depth Technical Guide to 5,6-dihydro-2H-pyran-2-one Derivatives: Physical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dihydro-2H-pyran-2-ones, a class of α,β-unsaturated δ-lactones, represent a significant scaffold in medicinal chemistry and natural product synthesis. These heterocyclic compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Their versatile structure serves as a valuable pharmacophore and a key building block for the synthesis of more complex molecules.[2] This technical guide provides a comprehensive overview of the physical properties, synthetic methodologies, and biological applications of 5,6-dihydro-2H-pyran-2-one and its derivatives, with a focus on quantitative data and detailed experimental protocols.

Physical and Chemical Properties

The physical properties of this compound derivatives are influenced by the nature and position of their substituents. The parent compound is a colorless to yellow liquid, with other derivatives ranging from liquids to solids.[3][4] A summary of the key physical properties for the parent compound and some simple alkyl-substituted derivatives is presented in Table 1.

Table 1: Physical Properties of Selected this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| This compound | C₅H₆O₂ | 98.10 | 103 / 10 mmHg[4] | 1.139[4] | 1.483[4] |

| 6-methyl-5,6-dihydro-2H-pyran-2-one | C₆H₈O₂ | 112.13 | 118 / 758 mmHg | 0.815 | 1.4 |

| 6-ethyl-5,6-dihydro-2H-pyran-2-one | C₇H₁₀O₂ | 126.15 | Not Available | Not Available | Not Available |

| 6-propyl-5,6-dihydro-2H-pyran-2-one | C₈H₁₂O₂ | 140.18 | Not Available | Not Available | Not Available |

| 6-pentyl-5,6-dihydro-2H-pyran-2-one | C₁₀H₁₆O₂ | 168.23 | Not Available | Not Available | Not Available |

| 6-phenyl-5,6-dihydro-2H-pyran-2-one | C₁₁H₁₀O₂ | 174.20 | Not Available | Not Available | Not Available |

Spectroscopic Data

The structural elucidation of this compound derivatives is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: General Spectroscopic Data for this compound Derivatives

| Spectroscopic Technique | Key Features |

| ¹H NMR | Characteristic signals for vinylic protons (δ 6.0-7.0 ppm), protons on the saturated portion of the ring (δ 2.0-4.5 ppm), and substituent protons. |

| ¹³C NMR | A downfield signal for the carbonyl carbon (δ ~164 ppm), signals for the vinylic carbons (δ ~121-145 ppm), and signals for the saturated carbons in the ring. |

| IR Spectroscopy | A strong absorption band for the α,β-unsaturated lactone carbonyl group (C=O) around 1720 cm⁻¹ and a band for the C=C double bond around 1635 cm⁻¹.[5] |

| Mass Spectrometry | The molecular ion peak (M⁺) is typically observed, along with characteristic fragmentation patterns. |

Biological Activity

Derivatives of this compound have demonstrated significant potential in drug discovery, particularly as anticancer and antimicrobial agents. The biological activity is highly dependent on the nature and stereochemistry of the substituents.

Anticancer Activity

Certain derivatives have shown potent cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of key enzymes in cell cycle regulation, such as cyclin-dependent kinase-2 (CDK2).

Table 3: In Vitro Anticancer Activity of Selected Dihydropyranopyran Derivatives

| Compound | Substituent (R) | Cancer Cell Line | IC₅₀ (µM) |

| 4g | 4-NO₂ | SW-480 (Colon) | 34.6 |

| MCF-7 (Breast) | 42.6 | ||

| 4i | 4-Cl | SW-480 (Colon) | 35.9 |

| MCF-7 (Breast) | 34.2 | ||

| 4j | 3,4,5-(OCH₃)₃ | SW-480 (Colon) | 38.6 |

| MCF-7 (Breast) | 26.6 | ||

| (6R,2'R)- and (6R,2'S)-1 2'-dehydroxy derivative | - | HeLa (Cervical) | 1.4[6] |

IC₅₀: The concentration of the compound that causes 50% inhibition of cell growth.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the parent compound is the reaction of vinylacetic acid with paraformaldehyde in the presence of an acid catalyst.[7]

Materials:

-

Vinylacetic acid

-

Paraformaldehyde

-

Concentrated sulfuric acid

-

Glacial acetic acid

-

Anhydrous sodium acetate (B1210297)

-

Saturated aqueous sodium chloride

-

Anhydrous sodium sulfate

Procedure:

-

Combine vinylacetic acid (0.50 mole), paraformaldehyde (1 mole as CH₂O), concentrated sulfuric acid (3 ml), and glacial acetic acid (125 ml) in a round-bottomed flask equipped with a reflux condenser.[7]

-

Reflux the mixture gently for 3 hours.[7]

-

Cool the mixture to room temperature and add anhydrous sodium acetate (16 g).[7]

-

Remove the acetic acid using a rotary evaporator at 50-55°C.[7]

-

Add water (100 ml) and cool the flask in an ice bath.

-

Adjust the pH to 8 with 20% aqueous sodium hydroxide, keeping the temperature below 5°C.[7]

-

Extract the aqueous solution with four 300-ml portions of dichloromethane.[7]

-

Wash the combined organic extracts with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.[7]

-

Remove the dichloromethane with a rotary evaporator to obtain a yellow oil.

-

Distill the oil under reduced pressure to yield this compound.[7]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., SW-480, MCF-7)

-

Culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values.

Signaling Pathways and Experimental Workflows

Inhibition of CDK2 Signaling Pathway

The anticancer activity of some this compound derivatives is attributed to their ability to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and apoptosis.

Caption: Inhibition of the CDK2 pathway by pyran-2-one derivatives.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of a novel this compound derivative involves several key steps, from the initial reaction to the final structural confirmation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H6O2 | CID 520660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound technical grade, 90 3393-45-1 [sigmaaldrich.com]

- 5. 6-ethyl-5,6-dihydro-2H-pyran-2-one | C7H10O2 | CID 12213801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Theoretical Stability of 5,6-dihydro-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, is a core structural motif found in numerous natural products and pharmacologically active compounds. Its inherent reactivity and conformational flexibility are critical determinants of its biological activity and stability. Understanding the theoretical underpinnings of its stability is paramount for the rational design of novel therapeutics and for predicting the shelf-life and degradation pathways of drugs incorporating this scaffold. This technical guide provides an in-depth analysis of the theoretical studies on the stability of this compound, focusing on its conformational landscape, thermodynamic properties, and potential decomposition pathways.

Conformational Analysis: The Flexible Ring System

The stability of this compound is intrinsically linked to the conformational preferences of its six-membered dihydropyran ring. The presence of a double bond and a lactone functional group introduces torsional strain, leading to a non-planar structure. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the low-energy conformations of this ring system.

For substituted 5,6-dihydro-2H-pyran-2-ones, such as the 4-methyl derivative, DFT calculations have revealed that the dihydropyran ring preferentially adopts envelope and half-chair conformations.[1] These conformations represent energy minima on the potential energy surface, and the equilibrium between them is a key factor in the molecule's overall stability and reactivity.

A robust methodology for determining the predominant conformation of complex this compound derivatives involves a combination of experimental NMR spectroscopy and theoretical calculations.[2][3] This approach compares experimental ¹H-¹H NMR coupling constants with those calculated for various computationally optimized conformations. The conformation that provides the best agreement between experimental and theoretical data is considered the most populated and, therefore, the most stable in solution. An early study on the parent this compound utilized microwave spectroscopy to investigate its conformation.[4]

Experimental and Computational Protocol for Conformational Analysis

A detailed workflow for the conformational analysis of this compound and its derivatives is outlined below. This protocol is based on methodologies reported for substituted analogs.[2][3]

-

Conformational Search: An initial exploration of the conformational space is performed using molecular mechanics or semi-empirical methods to identify a broad range of possible low-energy structures.

-

Geometry Optimization: The identified conformers are then subjected to geometry optimization using a higher level of theory, typically DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as Gibbs free energies.

-

NMR Coupling Constant Calculations: For each optimized conformer, NMR parameters, specifically the vicinal ¹H-¹H coupling constants (³JHH), are calculated.

-

Boltzmann Averaging: The calculated coupling constants for all stable conformers are Boltzmann-averaged based on their relative Gibbs free energies to obtain a theoretical spectrum for the equilibrium mixture.

-

Comparison with Experimental Data: The theoretically predicted, Boltzmann-averaged coupling constants are compared with the experimentally measured values from ¹H NMR spectroscopy. A high degree of correlation indicates a reliable conformational model.

Thermodynamic Stability and Decomposition Pathways

The thermodynamic stability of this compound is a measure of its resistance to chemical modification, including ring-opening and decarboxylation. While specific quantitative thermodynamic data for the parent compound is not extensively reported in the literature, theoretical studies on related structures provide valuable insights into its likely stability and decomposition routes.

Computational studies on the ring-opening of lactones, including substituted dihydropyranones, utilize DFT and Transition State Theory (TST) to determine the activation energies and reaction rates for such processes.[5] These calculations can provide a quantitative measure of the lactone's stability towards ring-opening.

One potential decomposition pathway for partially saturated 2-pyrone molecules in the presence of a solvent like water is through ring-opening and subsequent decarboxylation.[6] DFT simulations have been employed to study these mechanisms, highlighting the role of the solvent in stabilizing intermediates.[6]

The saturated analog, δ-valerolactone, is known for its good thermal stability.[7] Theoretical studies comparing the polymerizability of γ-butyrolactone and δ-valerolactone attribute the higher reactivity of the latter to greater ring strain and less geometric distortion in the ester group.[8] This suggests that the introduction of the double bond in this compound could influence its ring strain and, consequently, its stability relative to δ-valerolactone.

Proposed Theoretical Workflow for Stability Analysis

A theoretical investigation into the stability of this compound would involve the following steps:

-

Calculation of Thermodynamic Properties: Determination of the Gibbs free energy of formation (ΔGf°) and enthalpy of formation (ΔHf°) using a high-level of theory (e.g., G4 or CBS-QB3).

-

Identification of Decomposition Pathways: Proposing plausible decomposition reactions, such as retro-Diels-Alder reactions, ring-opening hydrolysis, and decarboxylation.

-

Transition State Searching: For each proposed pathway, locating the transition state structure using methods like the Berny algorithm.

-

Activation Energy Calculation: Calculating the activation energy (Ea) as the energy difference between the transition state and the reactant.

-

Reaction Rate Constant Calculation: Using Transition State Theory to estimate the reaction rate constants at different temperatures.

Quantitative Data

| Parameter | Description | Typical Computational Method | Reference for Methodology on Analogs |

| Relative Conformational Energy (kcal/mol) | The energy difference between various stable conformations. | DFT (e.g., B3LYP/6-31G(d)) | [1] |

| Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | The energy barrier for a chemical reaction, such as ring-opening. | DFT with TST | [5] |

| Enthalpy of Reaction (ΔHrxn) (kcal/mol) | The heat absorbed or released during a reaction. | DFT | [8] |

| Vicinal Coupling Constants (³JHH) (Hz) | Theoretical NMR parameters used to validate computed conformations. | DFT | [2][3] |

Conclusion

The stability of this compound is a complex interplay of its conformational preferences and its susceptibility to various decomposition reactions. Theoretical studies, predominantly using Density Functional Theory, have proven to be invaluable for understanding the non-planar conformations of the dihydropyran ring and for elucidating potential reaction pathways. While quantitative thermodynamic and kinetic data for the parent compound remain to be extensively documented, the established computational methodologies provide a clear roadmap for future investigations. For researchers in drug development, a thorough theoretical assessment of the stability of any derivative of this important heterocyclic scaffold is a critical step in the design of safe, effective, and stable therapeutic agents.

References

- 1. Buy 2H-Pyran-2-one, 5,6-dihydro-4-methyl- | 2381-87-5 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 6-Propyl-5,6-dihydro-2H-pyran-2-one for Research [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Delta-valerolactone: properties and applications_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

The 5,6-dihydro-2H-pyran-2-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6-dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, has emerged as a significant structural motif in medicinal chemistry. This scaffold is a key component of numerous natural products and has inspired the synthesis of a multitude of derivatives with a broad spectrum of pharmacological activities. Its inherent reactivity and stereochemical versatility make it an attractive starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with this important heterocyclic core, with a focus on its applications in cancer, inflammation, and infectious diseases.

Synthetic Strategies: Building the this compound Core

The construction of the this compound scaffold can be achieved through a variety of synthetic methodologies, allowing for the introduction of diverse substituents and the control of stereochemistry. Key strategies include intramolecular cyclization, cycloaddition reactions, and ring-closing metathesis.[1][2][3]

A general one-step procedure for the synthesis of the parent this compound involves the reaction of vinylacetic acid with paraformaldehyde in the presence of an acid catalyst.[4] More complex derivatives can be accessed through multi-step sequences. For instance, the synthesis of the anticancer agent PY801 begins with the protection of a diol, followed by a series of reactions including allylation, ring-closing metathesis, and finally, nucleophilic substitution to introduce the desired side chain.

Representative Synthetic Approaches:

-

Ring-Closing Metathesis (RCM): This powerful method utilizes a diene precursor which, in the presence of a ruthenium catalyst such as Grubbs II catalyst, undergoes intramolecular cyclization to form the unsaturated lactone ring.[1][4] This strategy is highly versatile and allows for the synthesis of a wide range of substituted derivatives.

-

Intramolecular Cyclization: Various strategies involving the cyclization of hydroxy acids or their derivatives can be employed to form the δ-lactone ring.[1][2][3]

-

Cycloaddition Reactions: Diels-Alder and hetero-Diels-Alder reactions can be utilized to construct the pyranone ring system with good control over stereochemistry.[1][2][3]

-

Condensation Reactions: The condensation of enals and ketones, often catalyzed by N-heterocyclic carbenes, provides another route to this scaffold.[1][2][3]

A Spectrum of Biological Activities

Derivatives of the this compound scaffold have demonstrated a remarkable array of biological activities, making them promising candidates for drug discovery in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this scaffold. The α,β-unsaturated carbonyl moiety is believed to act as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules and disrupting cellular processes in cancer cells.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) |

| PY801 | HCT116 (Colon) | 8.9 |

| PY801 | MCF7 (Breast) | 9.3 |

| 5b | HL-60 (Leukemia) | 0.38 ± 0.08 |

| 5g | HL-60 (Leukemia) | 0.57 ± 0.05 |

| 4g (4-NO₂) | SW-480 (Colon) | 34.6 |

| 4i (4-Cl) | SW-480 (Colon) | 35.9 |

| (6R,2'R)- and (6R,2'S)-1 2'-dehydroxy derivative 5 | HeLa (Cervical) | 1.4[5] |

Anti-inflammatory Activity

The anti-inflammatory properties of dihydropyranones have been linked to their ability to modulate key inflammatory pathways. Certain derivatives have been shown to exert immunosuppressive effects by decreasing the secretion of pro-inflammatory cytokines such as IL-2 and IFNγ, as well as the Th2 cytokine IL-4.[6] This suggests a mechanism of action involving the regulation of T-cell mediated immune responses.

Antiviral and Antifungal Activity

The this compound scaffold has also shown promise in the development of anti-infective agents. Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[4] While extensive data on specific MIC values for the parent scaffold is limited, related natural products containing the pyranone moiety exhibit potent antifungal effects.

Mechanisms of Action: Targeting Key Signaling Pathways

The biological effects of this compound derivatives are often attributed to their ability to modulate critical intracellular signaling pathways, primarily through the reactivity of the α,β-unsaturated lactone.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Several pyranone derivatives have been shown to inhibit this pathway. The proposed mechanism involves the covalent modification of key proteins in the NF-κB cascade, such as IκB kinase (IKK), by the electrophilic pyranone core. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, p38, and JNK cascades, are crucial for regulating cell proliferation, differentiation, and apoptosis. There is evidence to suggest that this compound derivatives can modulate MAPK signaling. This may occur through direct interaction with kinases in the pathway or by affecting upstream signaling components. The consequence of this modulation can be cell-type and context-dependent, leading to either apoptosis in cancer cells or the suppression of inflammatory responses.

Experimental Protocols

General Synthesis of this compound

Materials:

-

Vinylacetic acid

-

Paraformaldehyde

-

Concentrated sulfuric acid

-

Glacial acetic acid

-

Anhydrous sodium acetate

-

Saturated aqueous sodium chloride

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, and glacial acetic acid.

-

Reflux the mixture gently for 3 hours.

-

Cool the reaction to room temperature and add anhydrous sodium acetate.

-

Remove the acetic acid using a rotary evaporator.

-

Add water and adjust the pH to 8 with aqueous sodium hydroxide, keeping the temperature below 5°C.

-

Extract the aqueous solution with dichloromethane.

-

Wash the combined organic extracts with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and filter.

-

Remove the dichloromethane using a rotary evaporator.

-

Distill the resulting oil under reduced pressure to yield this compound.[4]

In Vitro Anticancer Activity: MTT Assay

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

Materials:

-

COX-2 enzyme

-

Reaction buffer

-

Heme

-

Arachidonic acid (substrate)

-

Test compound

-

Stannous chloride solution

-

EIA (Enzyme Immunoassay) kit for PGF2α quantification

Procedure:

-

Pre-incubate the reaction buffer, heme, COX-2 enzyme, and the test compound at 37°C for 20 minutes. Include background and enzyme controls.

-

Initiate the reaction by adding arachidonic acid and incubate for 2 minutes at 37°C.

-

Stop the reaction by adding a saturated stannous chloride solution.

-

Quantify the amount of PGF2α produced using an EIA kit according to the manufacturer's instructions.[7]

-

Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Conclusion

The this compound scaffold represents a highly valuable and versatile core in medicinal chemistry. Its presence in a wide range of biologically active natural products has spurred extensive synthetic efforts, leading to the discovery of novel derivatives with potent anticancer, anti-inflammatory, and anti-infective properties. The ability of this scaffold to modulate key signaling pathways, such as NF-κB and MAPK, provides a mechanistic basis for its diverse pharmacological effects. The synthetic tractability and rich biological profile of this compound derivatives ensure that this privileged scaffold will continue to be a focal point of drug discovery and development for the foreseeable future.

References

- 1. SYNTHESIS OF 5,6-DIHYDRO-2<i>H</i>-PYRAN-2-ONES (MICROREVIEW) | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 5,6-dihydro-2H-pyranones and 5,6-dihydro-2H-pyridones and their derivatives modulate in vitro human T lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japer.in [japer.in]

Methodological & Application

Enantioselective Synthesis of 5,6-dihydro-2H-pyran-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6-dihydro-2H-pyran-2-one scaffold, a core structural motif in numerous biologically active natural products, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. These chiral α,β-unsaturated δ-lactones exhibit a wide range of pharmacological activities, including potent anti-cancer properties. A notable example is the natural product (R)-goniothalamin, which has demonstrated selective cytotoxicity against various cancer cell lines.[1] The crucial role of stereochemistry in the biological function of these compounds necessitates the development of efficient and highly selective enantioselective synthetic methods.

This document provides detailed application notes and protocols for several key enantioselective strategies for the synthesis of 5,6-dihydro-2H-pyran-2-ones. These methodologies, including organocatalytic domino reactions, biocatalytic reductions, and metal-catalyzed transformations, offer versatile approaches to access enantiomerically pure or enriched dihydropyranones for further investigation and development in drug discovery.

Key Enantioselective Synthetic Strategies

Several powerful strategies have emerged for the asymmetric synthesis of 5,6-dihydro-2H-pyran-2-ones. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials. The following sections detail the protocols and quantitative data for some of the most effective approaches.

Organocatalytic Domino Michael-Hemiacetalization

This one-pot method provides access to highly functionalized dihydropyran derivatives with excellent enantioselectivity, starting from readily available α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds.[1] The reaction proceeds through a sequential Michael addition and hemiacetalization, catalyzed by a chiral squaramide-based organocatalyst.

Experimental Protocol: Synthesis of Methyl (4R,6S)-6-methyl-3-nitro-4-phenyl-3,4-dihydro-2H-pyran-5-carboxylate

Materials:

-

(E)-2-nitro-3-phenylprop-2-en-1-ol

-

Methyl 3-oxobutanoate

-

Squaramide-based organocatalyst (e.g., as described in cited literature)

-

p-Toluenesulfonic acid (PTSA)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Toluene (B28343)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of (E)-2-nitro-3-phenylprop-2-en-1-ol (1.0 mmol) in anhydrous dichloromethane (5.0 mL), add methyl 3-oxobutanoate (1.0 mmol).[1]

-

Add the squaramide-based organocatalyst (10 mol%) to the reaction mixture.[1]

-

Stir the reaction at ambient temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, remove the solvent under reduced pressure.[1]

-

Redissolve the residue in anhydrous toluene (5.0 mL) and add p-toluenesulfonic acid (20 mol%).[1]

-

Heat the mixture to 100 °C for 1 hour.[1]

-

After cooling to room temperature, evaporate the solvent.[1]

-

Purify the crude product by silica gel column chromatography to obtain the desired dihydropyran.[1]

Quantitative Data Summary: Organocatalytic Domino Michael-Hemiacetalization

| Entry | 6-Substituent | 1,3-Dicarbonyl Compound | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | Methyl 3-oxobutanoate | 80 | 90 (trans) | 95 (trans) |

| 2 | 4-Chlorophenyl | Ethyl 3-oxobutanoate | 85 | 92 (trans) | 96 (trans) |

| 3 | 2-Thienyl | Acetylacetone | 75 | 88 (trans) | 94 (trans) |

Data is representative from the literature and may vary based on specific reaction conditions and catalyst used.[1]

Experimental Workflow: Organocatalytic Domino Reaction

Caption: Workflow for the organocatalytic domino synthesis.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral 5,6-dihydro-2H-pyran-2-ones. Enzymes such as carbonyl reductases and enoate reductases can catalyze the asymmetric reduction of prochiral precursors with high enantioselectivity.

Experimental Protocol: Biocatalytic Reduction of a δ-Ketoacid using a Carbonyl Reductase

Materials:

-

δ-Ketoacid (e.g., 5-oxodecanoic acid)

-

Carbonyl reductase (e.g., from Saccharomyces cerevisiae or an engineered variant)

-

Cofactor (e.g., NADH or NADPH)

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Standard laboratory equipment for biocatalysis (e.g., incubator shaker, centrifuge)

Procedure:

-

In a reaction vessel, prepare a buffered solution containing the δ-ketoacid substrate.

-

Add the carbonyl reductase enzyme and the cofactor (NADH or NADPH).

-

Incorporate a cofactor regeneration system to ensure continuous conversion. For example, add glucose and glucose dehydrogenase for NADPH regeneration.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation.

-

Monitor the reaction progress by HPLC or GC analysis of aliquots.

-

Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and acidifying the mixture to facilitate lactonization and extraction.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting chiral lactone by column chromatography.

Quantitative Data Summary: Biocatalytic Asymmetric Reduction

| Substrate (δ-Ketoacid/Ester) | Biocatalyst | Product (δ-Lactone) | Yield (%) | Enantiomeric Excess (ee, %) |

| 5-Oxodecanoic acid | Engineered Carbonyl Reductase (SmCRM5) | (R)-δ-Decalactone | >99 | 99 |

| Ethyl 5-oxohexanoate | Saccharomyces cerevisiae | (R)-δ-Hexalactone | 85 | >98 |

| 5-Oxo-5-phenylpentanoic acid | Carbonyl Reductase from Candida magnoliae | (R)-5-Phenyl-δ-valerolactone | 92 | >99 |

Data is representative and highly dependent on the specific enzyme, substrate, and reaction conditions.

Logical Relationship: Biocatalytic Reduction System

Caption: Key components of a biocatalytic reduction system.

Asymmetric Allylation and Ring-Closing Metathesis (RCM)

This strategy involves the creation of a key stereocenter through an asymmetric allylation of an aldehyde, followed by the formation of the dihydropyranone ring via Ring-Closing Metathesis (RCM). This approach has been successfully applied to the synthesis of natural products like (+)-goniothalamin.[1]

Experimental Protocol: Synthesis of (+)-Goniothalamin

Materials:

-

Allylating agent (e.g., Brown's asymmetric allylation conditions with (−)-Ipc₂B(allyl))

-

Acryloyl chloride

-

Ring-Closing Metathesis catalyst (e.g., Grubbs II catalyst)

-

Anhydrous solvents (e.g., THF, Dichloromethane)

-

Standard glassware for organic synthesis under inert atmosphere

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Asymmetric Allylation: Subject cinnamaldehyde to asymmetric allylation using established protocols (e.g., Brown allylation) to produce the corresponding chiral homoallylic alcohol with high enantioselectivity. An example using (−)-Ipc₂B(allyl) can afford the (S)-homoallylic alcohol in high yield and ee.[2][3][4]

-

Acrylation: React the resulting chiral alcohol with acryloyl chloride in the presence of a base like triethylamine to form the acrylate (B77674) ester.[1][2]

-

Ring-Closing Metathesis (RCM): Dissolve the diene formed in the previous step in an appropriate solvent (e.g., dichloromethane) and treat it with a ring-closing metathesis catalyst (e.g., Grubbs II catalyst, 1-5 mol%) to effect cyclization.[1][2]

-

Purification: Purify the resulting (+)-goniothalamin by silica gel column chromatography.[1]

Quantitative Data Summary: Asymmetric Allylation and RCM

| Aldehyde Substrate | Allylation Method | RCM Catalyst | Overall Yield (%) | Enantiomeric Excess (ee, %) |

| Cinnamaldehyde | Brown Allylation ((-)-Ipc₂B(allyl)) | Grubbs II | ~70 (over 3 steps) | 91.5 |

| Benzaldehyde | Keck Asymmetric Allylation | Grubbs I | Variable | >95 |

| Hexanal | Roush Asymmetric Allylation | Grubbs II | Variable | >90 |

Yields and ee values are representative and can be optimized based on the specific conditions and reagents used.[2][3][4]

Experimental Workflow: Asymmetric Allylation and RCM

Caption: Workflow for the synthesis via asymmetric allylation and RCM.

Biological Context: Goniothalamin-Induced Apoptosis

The interest in the enantioselective synthesis of 5,6-dihydro-2H-pyran-2-ones is largely driven by the potent biological activities of natural products containing this scaffold. Goniothalamin, for instance, induces apoptosis (programmed cell death) in various cancer cell lines through multiple signaling pathways. Understanding these pathways is crucial for the development of new anticancer drugs.

Goniothalamin can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the generation of reactive oxygen species (ROS), DNA damage, and the modulation of key signaling cascades such as the MAPK and PI3K/Akt pathways.[5][6]

Signaling Pathway of Goniothalamin-Induced Apoptosis

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin. [repository.cam.ac.uk]

- 5. Goniothalamin induces apoptosis associated with autophagy activation through MAPK signaling in SK-BR-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging Anticancer Potentials of Goniothalamin and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5,6-dihydro-2H-pyran-2-one from Vinylacetic Acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed experimental protocols for the synthesis of 5,6-dihydro-2H-pyran-2-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from vinylacetic acid and formaldehyde (B43269). The synthesis involves an acid-catalyzed condensation and subsequent intramolecular lactonization. Two distinct protocols are presented, offering procedural alternatives and highlighting variations in reaction conditions and reported yields. This document includes comprehensive methodologies, tabulated quantitative data, and graphical representations of the reaction pathway and experimental workflow to ensure reproducibility and aid in laboratory implementation.

Introduction

5,6-dihydro-2H-pyran-2-ones are an important class of α,β-unsaturated δ-lactones that form the core structure of numerous biologically active natural products.[1][2] These compounds exhibit a wide range of pharmacological activities, including anti-tumor, antifungal, and anti-inflammatory properties.[1] Consequently, efficient and reliable synthetic routes to this scaffold are of significant interest to the drug development community. The synthesis from readily available starting materials such as vinylacetic acid (3-butenoic acid) and formaldehyde represents a practical approach to this key intermediate. The reaction proceeds via a Prins-type reaction, which involves the acid-catalyzed addition of an aldehyde to an alkene, followed by an intramolecular esterification to form the stable six-membered lactone ring.[3][4][5]

Reaction Scheme & Mechanism

The overall transformation involves the reaction of vinylacetic acid with formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid, in a suitable solvent like glacial acetic acid. The proposed mechanism involves the initial protonation of formaldehyde, which then acts as an electrophile and attacks the double bond of vinylacetic acid. The resulting carbocation intermediate is then trapped by the carboxylic acid moiety in an intramolecular cyclization, which after deprotonation, yields the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from two representative protocols for the synthesis of this compound.

| Parameter | Protocol 1 (Organic Syntheses)[6] | Protocol 2 (Patent CN110437193A)[7] |

| Starting Materials | ||

| Vinylacetic Acid (moles) | 0.50 mol | 7.55 mol |

| Paraformaldehyde (moles CH₂O) | 1.0 mol | 11.32 mol |